molecular formula C32H48ClN5O3 B12785698 2-Hexyldecanoic acid (4-(6-tert-butyl-7-chloro-1H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)phenylcarbamoyl)methylester CAS No. 379268-96-9

2-Hexyldecanoic acid (4-(6-tert-butyl-7-chloro-1H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)phenylcarbamoyl)methylester

Cat. No.: B12785698
CAS No.: 379268-96-9
M. Wt: 586.2 g/mol
InChI Key: GNKWZTKPIRTZBI-UHFFFAOYSA-N
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Description

2-Hexyldecanoic acid (4-(6-tert-butyl-7-chloro-1H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)phenylcarbamoyl)methylester is an organic compound with the molecular formula C32H48ClN5O3 . This compound is known for its complex structure, which includes a pyrazolo-triazole moiety, a phenylcarbamoyl group, and a hexyldecanoic acid ester. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Hexyldecanoic acid (4-(6-tert-butyl-7-chloro-1H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)phenylcarbamoyl)methylester involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-Hexyldecanoic acid (4-(6-tert-butyl-7-chloro-1H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)phenylcarbamoyl)methylester is utilized in several scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrazolo-triazole moiety is known to interact with various enzymes and receptors, modulating their activity. The phenylcarbamoyl group enhances its binding affinity, while the hexyldecanoic acid ester improves its solubility and bioavailability. These interactions lead to the modulation of specific biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar compounds to 2-Hexyldecanoic acid (4-(6-tert-butyl-7-chloro-1H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)phenylcarbamoyl)methylester include:

Properties

CAS No.

379268-96-9

Molecular Formula

C32H48ClN5O3

Molecular Weight

586.2 g/mol

IUPAC Name

[2-[4-(6-tert-butyl-7-chloro-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)anilino]-2-oxoethyl] 2-hexyldecanoate

InChI

InChI=1S/C32H48ClN5O3/c1-6-8-10-12-13-15-17-24(16-14-11-9-7-2)31(40)41-22-26(39)34-25-20-18-23(19-21-25)29-35-30-27(33)28(32(3,4)5)36-38(30)37-29/h18-21,24,36H,6-17,22H2,1-5H3,(H,34,39)

InChI Key

GNKWZTKPIRTZBI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)C(=O)OCC(=O)NC1=CC=C(C=C1)C2=NN3C(=N2)C(=C(N3)C(C)(C)C)Cl

physical_description

Dry Powder

Origin of Product

United States

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